Acetic acid;oxolane-2,5-diol
Description
Properties
CAS No. |
7108-66-9 |
|---|---|
Molecular Formula |
C8H16O7 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
acetic acid;oxolane-2,5-diol |
InChI |
InChI=1S/C4H8O3.2C2H4O2/c5-3-1-2-4(6)7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4) |
InChI Key |
PHDLSWRGKDUZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(OC1O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxolane-2,5-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . This reaction introduces hydroxyl groups to the alkene, forming the diol structure. The subsequent esterification with acetic acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce tetrahydrofuran, followed by hydroxylation to introduce the diol functionality . The final step involves esterification with acetic acid under controlled conditions to obtain the target compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;oxolane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
Acetic acid;oxolane-2,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;oxolane-2,5-diol involves its interaction with various molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid component can participate in esterification reactions, modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Acid vs. Formic Acid (HCOOH)
Acetic acid’s lower acidity (higher pKa) compared to formic acid makes it less corrosive and safer for culinary use. Formic acid, however, is more reactive in industrial settings, such as leather tanning .
Acetic Acid vs. Glacial Acetic Acid
Glacial acetic acid’s anhydrous form is critical for synthesizing acetyl derivatives, while diluted acetic acid is preferred in food and pharmaceuticals .
Oxolane-2,5-diol vs. Other Diols
Oxolane-2,5-diol’s cyclic structure differentiates it from linear diols like ethylene glycol, which exhibit higher boiling points and broader industrial roles. Limited data on oxolane-2,5-diol in the provided evidence precludes detailed functional comparisons.
Oxolane-2,5-diol vs. Aromatic Diols
and mention aromatic diols like p-cymene-2,5-diol and biphenyl-2,5-diol, which differ structurally from oxolane-2,5-diol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
